4-chloro-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
4-chloro-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a furan ring, and both chloro and fluoro substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and fluoro substituents: These can be introduced through halogenation reactions using reagents such as chlorine and fluorine sources.
Attachment of the furan ring: This step involves coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Formation of the carboxamide group: This can be achieved through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: Lacks the furan ring.
4-chloro-1-(4-fluorophenyl)-N-methyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: Lacks the furan ring and has a different amide substituent.
Uniqueness
The presence of the furan ring and the specific arrangement of substituents in 4-chloro-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide makes it unique compared to similar compounds. This unique structure may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O2/c1-11-16-17(20)15(19(26)23-9-14-3-2-8-27-14)10-22-18(16)25(24-11)13-6-4-12(21)5-7-13/h2-8,10H,9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKGYMOFCHLPRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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